molecular formula C12H14ClNO4S3 B2397131 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034304-80-6

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2397131
CAS No.: 2034304-80-6
M. Wt: 367.88
InChI Key: QTTZBIQQTAYTSE-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a hydroxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic electronic materials, such as conductive polymers or organic semiconductors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity through the formation of stable complexes.

    Pathways Involved: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a hydroxyethoxy substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S3/c13-11-1-2-12(20-11)21(16,17)14-7-10(18-5-4-15)9-3-6-19-8-9/h1-3,6,8,10,14-15H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTZBIQQTAYTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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